Yohimbic Acid

Description

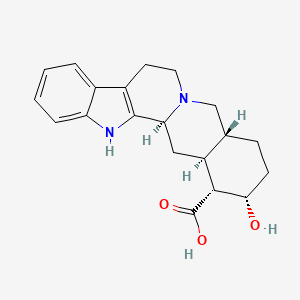

Structure

3D Structure

Properties

IUPAC Name |

(1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25)/t11-,14-,16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADVZSXPNRLYLV-GKMXPDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]([C@@H]2[C@@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048563 | |

| Record name | Yohimbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-87-2 | |

| Record name | Yohimbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yohimbic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yohimbic Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Yohimbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yohimbic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YOHIMBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35FAV1EVEG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Yohimbic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbic acid, a pentacyclic indole alkaloid, serves as the core chemical scaffold for a class of biologically active compounds, most notably yohimbine. As the carboxylic acid derivative of yohimbine, it represents a key molecule in the synthesis and metabolic pathways of yohimbine and its stereoisomers. Understanding the chemical structure and properties of this compound is fundamental for the exploration of its therapeutic potential and the development of novel derivatives with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies associated with this compound.

Chemical Structure and Stereoisomerism

This compound possesses a complex pentacyclic ring system with five stereogenic centers, leading to a variety of stereoisomers.

Core Structure

The systematic IUPAC name for the most common isomer is (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid[1]. The core structure consists of an indole moiety fused to a quinolizidine system, which is characteristic of yohimban alkaloids.

Stereoisomerism

The presence of five chiral centers (at positions 3, 15, 16, 17, and 20) gives rise to a number of diastereomers. The spatial arrangement of the substituents at these centers dictates the overall conformation of the molecule and significantly influences its biological activity. The relationship between the key stereoisomers is depicted below.

Figure 1: Key stereoisomers of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that much of the available experimental data pertains to its methyl ester, yohimbine.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₃ | [1] |

| Molecular Weight | 340.42 g/mol | [2] |

| CAS Number | 522-87-2 | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | DMSO: 125 mg/mL (367.19 mM) | [2] |

| In vivo formulation 1: ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] | |

| In vivo formulation 2: ≥ 2.08 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2] | |

| pKa | Data not readily available for this compound. For the related compound yohimbine, the pKa is reported to be between 6 and 7.5. | [3] |

| Melting Point | Data not readily available. Yohimbine has a melting point of approximately 234 °C. | [3] |

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns. While detailed spectra for this compound are not widely published, the fragmentation of the closely related yohimbine provides insight. Key fragment ions for yohimbine arise from the retro-Diels-Alder (RDA) cleavage of the C-ring, resulting in characteristic ions at m/z 144, 212, and 224[1][4]. Loss of the methyl ester group from yohimbine would be a primary fragmentation pathway leading to ions representative of the this compound core.

NMR Spectroscopy

Pharmacological Properties and Signaling Pathways

While yohimbine is a well-characterized α2-adrenergic receptor antagonist, the specific pharmacological profile of this compound is less defined. It is known to be a demethylated derivative of yohimbine and exhibits vasodilatory action[2]. There is also research interest in its potential application for osteoarthritis[2].

Vasodilatory Effects and Signaling Pathway

The vasodilatory effects of yohimbine are primarily attributed to its blockade of α2-adrenergic receptors, which leads to an increase in norepinephrine release. This, in turn, can stimulate β-adrenergic receptors, leading to vasodilation. Additionally, yohimbine's antagonism of presynaptic α2-adrenoceptors can enhance the release of nitric oxide (NO), a potent vasodilator[5]. NO activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. While not explicitly detailed for this compound, a similar mechanism involving the NO-cGMP pathway is plausible for its observed vasodilatory effects.

Figure 2: Plausible signaling pathway for this compound-induced vasodilation.

Experimental Protocols

Synthesis of this compound via Hydrolysis of Yohimbine

This compound can be readily synthesized by the hydrolysis of its methyl ester, yohimbine.

Materials:

-

Yohimbine hydrochloride

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

-

Round bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Filtration apparatus (Büchner funnel, filter paper)

Protocol:

-

Dissolve yohimbine hydrochloride in a minimal amount of methanol or ethanol in a round bottom flask.

-

Add a stoichiometric excess (e.g., 2-3 equivalents) of NaOH or KOH dissolved in water to the yohimbine solution.

-

Heat the mixture to reflux with stirring for a period sufficient to ensure complete hydrolysis (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution slowly with HCl to a pH of approximately 6-7. This compound will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold distilled water.

-

Dry the resulting this compound solid under vacuum.

Figure 3: Experimental workflow for the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general method for the analysis of this compound, often as a degradation product of yohimbine.

Instrumentation:

-

High-Performance Liquid Chromatograph with UV or Diode Array Detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol). A common mobile phase for separating yohimbine and this compound is a gradient or isocratic mixture of methanol and water[3][6]. For example, a mobile phase composed of 60% methanol and 40% sodium acetate buffer has been used[7].

Protocol:

-

Prepare standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Prepare the sample solution by dissolving the test material in the mobile phase.

-

Set the HPLC system parameters:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify the this compound peak based on its retention time compared to the standard. The retention time for this compound is typically shorter than that of yohimbine in reverse-phase HPLC[7].

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound is a structurally complex and important molecule in the field of natural product chemistry and drug development. While much of the existing research has focused on its methyl ester, yohimbine, this guide provides a foundational understanding of the chemical structure and properties of this compound itself. Further research is warranted to fully elucidate its specific pharmacological profile and signaling pathways, which may reveal novel therapeutic applications. The experimental protocols provided herein offer a starting point for researchers and scientists working with this intriguing class of indole alkaloids.

References

- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A high-performance liquid chromatography assay for yohimbine HCl analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of Yohimbic Acid and Their Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal stereoisomers of yohimbic acid: yohimbine, rauwolscine, and corynanthine. It delves into their distinct chemical properties, pharmacological profiles, and the experimental methodologies employed for their characterization. This document aims to serve as a detailed resource for professionals engaged in the study and development of therapeutics based on these complex indole alkaloids.

Introduction to this compound Stereoisomers

Yohimbine, an indole alkaloid extracted from the bark of the Pausinystalia johimbe tree, is the most well-known compound of this family.[1] However, the yohimbane scaffold, with its five chiral centers, gives rise to a variety of stereoisomers, each with unique spatial arrangements and, consequently, distinct biological activities.[1][2] The three most pharmacologically significant diastereomers are yohimbine, rauwolscine (also known as α-yohimbine or isoyohimbine), and corynanthine.[2][3] These isomers share the same molecular formula but differ in their three-dimensional structure, leading to significant variations in their receptor binding affinities and functional effects.[2]

Physicochemical Properties

While all three stereoisomers share the same molecular formula (C₂₁H₂₆N₂O₃) and molecular weight (354.44 g/mol ), their spatial differences influence their physical properties.[2]

| Property | Yohimbine | Rauwolscine | Corynanthine |

| Synonyms | Quebrachine, Aphrodine | α-Yohimbine, Isoyohimbine | Rauhimbine |

| Melting Point | ~234 °C | Data not readily available | Data not readily available |

| Solubility | Highly soluble in alcohol and chloroform; sparingly soluble in water and diethyl ether.[2] | Similar to yohimbine | Similar to yohimbine |

| pKa | 6.0 - 7.5[2] | Similar to yohimbine | Similar to yohimbine |

Comparative Pharmacology: Receptor Binding Affinities

The primary pharmacological distinction between the this compound stereoisomers lies in their differential affinities for various neurotransmitter receptors, particularly adrenergic and serotonergic subtypes. This disparity in receptor interaction dictates their unique physiological effects.

| Receptor Family | Receptor Subtype | Yohimbine (Ki, nM) | Rauwolscine (Ki, nM) | Corynanthine (pA2) |

| Adrenergic | α1 | Moderate Affinity[4] | Data not available | 7.7 - 8.1[5][6] |

| α2 | High Affinity[4] | Higher Affinity than Yohimbine[4] | ~6[3] | |

| α2A | 1.4[4] | Data not available | - | |

| α2B | 7.1[4] | Data not available | - | |

| α2C | 0.88[4] | Data not available | - | |

| Serotonergic | 5-HT1A | 74[4] | 52[4] | Data not available |

| 5-HT1B | Moderate Affinity[4] | Data not available | Data not available | |

| 5-HT1D | Moderate Affinity[4] | Data not available | Data not available | |

| 5-HT2 | ~50.1 (pKB 7.3)[4] | ~79.4 (pKB 7.1)[4] | Data not available | |

| Dopaminergic | D2 | Moderate Affinity[4] | High Affinity (in-silico)[4] | Data not available |

| D3 | Weak Affinity[4] | Data not available | Data not available |

Note: Ki values represent the inhibition constant, where a lower value indicates higher binding affinity. pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways

The interaction of this compound stereoisomers with their respective receptors initiates distinct intracellular signaling cascades.

α2-Adrenergic Receptor Antagonism (Yohimbine and Rauwolscine)

Yohimbine and rauwolscine are potent antagonists of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi).

α1-Adrenergic Receptor Antagonism (Corynanthine)

Corynanthine is a selective antagonist of α1-adrenergic receptors, which are GPCRs coupled to Gq/11 G-proteins (Gαq).

5-HT1A Receptor Partial Agonism (Yohimbine and Rauwolscine)

Both yohimbine and rauwolscine exhibit partial agonist activity at 5-HT1A receptors, which are also coupled to Gαi proteins.[7]

Experimental Protocols

Separation of this compound Stereoisomers by HPLC-UV

This method allows for the separation and quantification of yohimbine, rauwolscine, and corynanthine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference standards for yohimbine, rauwolscine, and corynanthine.

Procedure:

-

Sample Preparation: Dissolve the sample containing the alkaloids in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., water with 0.5% triethylamine) and an organic solvent (e.g., methanol or acetonitrile). A common isocratic mobile phase is a 55:45 (v/v) mixture of water (containing 0.5% triethylamine) and methanol.[5]

-

Chromatographic Conditions:

-

Analysis: Inject the prepared sample and reference standards into the HPLC system. Identify the peaks based on the retention times of the standards. Quantify the compounds by comparing the peak areas of the sample with those of the standards.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is used to determine the binding affinity (Ki) of the stereoisomers for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest.

-

A suitable radioligand (e.g., [³H]-yohimbine for α2-receptors, [³H]-prazosin for α1-receptors).

-

Unlabeled stereoisomers (as competitors).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in cold buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine:

-

A fixed concentration of the radioligand.

-

Increasing concentrations of the unlabeled competitor (yohimbine, rauwolscine, or corynanthine).

-

A fixed amount of the prepared cell membranes.

-

Incubation buffer to a final volume.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Antagonist/agonist-preferring alpha-adrenoceptors or alpha 1/alpha 2-adrenoceptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. meridian.allenpress.com [meridian.allenpress.com]

- 3. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Biosynthesis of Yohimbic Acid: A Technical Guide for Researchers

Introduction

Yohimbine, a pentacyclic monoterpenoid indole alkaloid (MIA), has garnered significant attention for its pharmacological properties, primarily as an α2-adrenergic receptor antagonist.[1][2] Found in plant species such as Pausinystalia yohimbe and various members of the Rauvolfia genus, its complex structure, featuring five chiral centers, makes its synthesis challenging.[1][2][3] The core of yohimbine is yohimbic acid; yohimbine itself is the methyl ester of this acid (17-α-hydroxyyohimban-16-α-carboxylic acid methyl ester).[1][4] Understanding the biosynthetic pathway of this compound in plants is crucial for metabolic engineering efforts aimed at improving its production in both native plants and heterologous systems. This guide provides an in-depth overview of the core biosynthetic pathway, key enzymes, experimental methodologies, and regulatory aspects.

Core Biosynthetic Pathway

The biosynthesis of this compound, like all terpenoid indole alkaloids (TIAs), begins with precursors from two major metabolic pathways: the shikimate pathway, which provides the indole unit, and the methylerythritol phosphate (MEP) pathway, which provides the terpenoid unit.[5][6][7]

-

Formation of Precursors: The pathway initiates with two primary molecules: tryptamine and secologanin.[1][3][5][7]

-

The Central Intermediate: Strictosidine: The indole and terpenoid precursors are condensed in a stereospecific Pictet-Spengler reaction catalyzed by Strictosidine Synthase (STR) .[5][8] This reaction forms strictosidine, the universal precursor for all monoterpenoid indole alkaloids.[6][8]

-

Formation of the Aglycone: Strictosidine is then deglycosylated by Strictosidine β-D-glucosidase (SGD) , which removes the glucose moiety to form the highly reactive and unstable strictosidine aglycone.[8]

-

Divergence to the Yohimbane Skeleton: The strictosidine aglycone is a critical branch point. It can spontaneously rearrange into 4,21-dehydrogeissoschizine.[8] This intermediate is then acted upon by the recently identified Yohimbine Synthase (YOS) , a reductase enzyme. YOS catalyzes the formation of the yohimbane skeleton, leading to the synthesis of yohimbine isomers like rauwolscine and yohimbine itself.[8] The final enzymatic steps that may modify the yohimbane skeleton to yield the specific stereochemistry of this compound are still under investigation.

Below is a diagram illustrating the core biosynthetic pathway leading to the yohimbane skeleton.

Data Presentation: Key Enzymes

The following table summarizes the crucial enzymes identified in the biosynthesis of the yohimbane core structure.

| Enzyme | Abbreviation | Substrate(s) | Product | Plant Species Example | Reference |

| Tryptophan Decarboxylase | TDC | Tryptophan | Tryptamine | Rauvolfia serpentina, Catharanthus roseus | [8][9] |

| Strictosidine Synthase | STR | Tryptamine, Secologanin | Strictosidine | Rauvolfia serpentina, Catharanthus roseus | [8] |

| Strictosidine β-D-glucosidase | SGD | Strictosidine | Strictosidine Aglycone | Rauvolfia serpentina, Catharanthus roseus | [8] |

| Yohimbine Synthase | YOS | 4,21-Dehydrogeissoschizine | Rauwolscine, Yohimbine isomers | Rauvolfia tetraphylla | [8] |

Experimental Protocols

The elucidation of the this compound pathway relies on a combination of genetic, enzymatic, and analytical chemistry techniques. A key modern approach is the identification of candidate genes followed by heterologous expression and in vitro characterization.

Protocol: Functional Characterization of a Candidate Yohimbine Synthase (YOS)

This protocol outlines the typical workflow for confirming the function of a newly identified candidate enzyme like YOS.

-

Gene Identification and Cloning:

-

Source: A candidate gene encoding a cinnamyl alcohol dehydrogenase (CAD)-like reductase is identified from the transcriptome or genome of a yohimbine-producing plant, such as Rauvolfia tetraphylla.[8]

-

Amplification: The open reading frame (ORF) of the candidate gene is amplified from cDNA using Polymerase Chain Reaction (PCR) with gene-specific primers.

-

Cloning: The amplified ORF is cloned into a suitable bacterial expression vector (e.g., pET-28a(+)), which often includes a purification tag like a polyhistidine (His)-tag.

-

-

Heterologous Expression and Protein Purification:

-

Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing an appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C. This is then used to inoculate a larger volume of LB medium.

-

Induction: When the optical density at 600 nm (OD600) reaches 0.6-0.8, protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 18°C) for 16-20 hours to enhance soluble protein production.

-

Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The His-tagged recombinant protein is purified from the clarified cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified protein is then desalted and concentrated.

-

-

In Vitro Enzyme Assay:

-

Reaction Mixture: The enzymatic activity is assayed in a reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

2 mM NADPH (cofactor)

-

0.5 mM 4,21-dehydrogeissoschizine (substrate)

-

5-10 µg of purified recombinant YOS enzyme

-

-

Incubation: The reaction is incubated at 30°C for 1-2 hours.

-

Quenching and Extraction: The reaction is stopped by adding an equal volume of ethyl acetate. The mixture is vortexed, and the organic phase containing the alkaloid products is separated, dried, and redissolved in methanol.

-

-

Product Analysis by LC-MS:

-

Instrumentation: The extracted products are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Separation: Products are separated on a C18 reverse-phase column.

-

Detection: The mass spectrometer is operated in positive ion mode to detect the protonated molecular ions of the expected products (e.g., yohimbine, rauwolscine).

-

Confirmation: The identity of the enzymatic products is confirmed by comparing their retention times and mass fragmentation patterns with those of authentic standards.

-

The workflow for this experimental protocol is visualized below.

Regulation of this compound Biosynthesis

The production of this compound and other TIAs is tightly regulated and often induced by environmental stimuli as part of the plant's defense response.

-

Jasmonate Signaling: A key regulatory pathway involves the plant hormone jasmonic acid and its methyl ester, methyl jasmonate (MeJA). Application of MeJA to plant cell cultures of species like Rauvolfia and Catharanthus roseus has been shown to upregulate the expression of TIA biosynthetic genes, including TDC and STR, leading to increased alkaloid accumulation.[9]

-

Elicitation: The synthesis of TIAs can also be induced by "elicitors," which are molecules that trigger a defense response. Fungal culture filtrates, when added to C. roseus cell suspensions, have been shown to cause a rapid and significant increase in the biosynthesis of related alkaloids like ajmalicine.[10] This suggests that the entire pathway can be activated in response to perceived pathogen attack.

The signaling pathway for jasmonate-induced TIA biosynthesis is depicted below.

Conclusion

The biosynthetic pathway of this compound is a complex, multi-step process originating from primary metabolism. While the upstream pathway leading to the central intermediate strictosidine is well-established, the discovery of Yohimbine Synthase has been a pivotal step in understanding the divergence toward the yohimbane skeleton.[8] Further research is required to fully delineate the final tailoring steps that produce the specific stereochemistry of this compound and to unravel the intricate regulatory networks controlling its production. This knowledge is essential for leveraging synthetic biology and metabolic engineering to create sustainable and high-yielding sources of this valuable pharmaceutical compound.

References

- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A concise, enantioselective approach for the synthesis of yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Increased synthesis of ajmalicine and catharanthine by cell suspension cultures of Catharanthus roseus in response to fungal culture-filtrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Sources and Isolation of Yohimbic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal natural sources of yohimbine, the direct precursor to yohimbic acid, and details the established methodologies for its extraction, isolation, and purification. Quantitative data on alkaloid yields are presented for comparative analysis, and detailed experimental protocols are provided to facilitate replication. Furthermore, this guide includes visualizations of experimental workflows and a key signaling pathway to enhance understanding.

Introduction to Yohimbine and this compound

Yohimbine is a naturally occurring pentacyclic monoterpenoid indole alkaloid found in various plant species.[1][2] Its chemical formula is C₂₁H₂₆N₂O₃, and it is structurally defined as a 17-α-hydroxyyohimban-16-α-carboxylic acid methyl ester.[2][3] Yohimbine serves as the primary natural precursor for obtaining this compound. The hydrolysis of the methyl ester group of yohimbine, a process that can occur at a pH of 6-7, yields this compound.[1][3] Yohimbine and its derivatives are of significant pharmacological interest, primarily for their potent and selective antagonism of α₂-adrenergic receptors.[1][3] This activity underpins their investigation for various therapeutic applications, including erectile dysfunction, inflammatory disorders, and their effects on the central and peripheral nervous systems.[1][4]

Principal Natural Sources

Yohimbine is predominantly extracted from the bark of the West African evergreen tree, Pausinystalia johimbe (also known as P. yohimbe or Corynanthe yohimbe).[1][5] This species remains the most significant commercial source. In addition to P. johimbe, yohimbine and its stereoisomers, such as rauwolscine (α-yohimbine), are also found in various species of the Rauwolfia genus, often referred to as "snake root".[2][6]

Key botanical sources include:

-

Pausinystalia johimbe : The bark is reported to contain approximately 6% total indole alkaloids, of which yohimbine constitutes 10-15%.[6][7]

-

Rauwolfia serpentina (Indian Snakeroot)[2]

-

Rauwolfia tetraphylla [2]

-

Rauwolfia canescens [6]

-

Aspidosperma quebracho-blanco (Quebracho tree)[5]

While the bark is the most common part used for extraction from P. johimbe, studies on Rauwolfia species have shown that leaves can also be a valuable and renewable source of related alkaloids.[6][8]

Isolation and Purification Methodologies

The isolation of yohimbine from plant matrices is typically achieved through multi-step processes that exploit the alkaline nature of the molecule. These methods involve initial extraction with organic solvents, followed by acid-base liquid-liquid partitioning and subsequent purification steps like chromatography and crystallization.

Acid-Base Extraction

This is a foundational technique for separating basic alkaloids like yohimbine from neutral and acidic components of the plant extract. The process involves manipulating the pH to alter the solubility of the alkaloid between aqueous and organic phases.

-

Step 1: Acidification: The crude plant extract is dissolved in an acidic aqueous solution (e.g., hydrochloric acid or tartaric acid), which protonates the nitrogen atoms of the yohimbine molecule, forming a water-soluble salt.[6][8]

-

Step 2: Basification: The acidic aqueous solution is then made alkaline (e.g., with ammonia water or sodium hydroxide) to a pH of 9-9.5.[8][9] This deprotonates the yohimbine salt, converting it back to its free base form, which has low solubility in water but high solubility in non-polar organic solvents.

-

Step 3: Organic Solvent Extraction: The now water-insoluble yohimbine free base is extracted into a water-immiscible organic solvent such as chloroform, toluene, or diethyl ether.[6][8] This separates it from water-soluble impurities. The organic phase, now containing the alkaloid, is collected for further purification.

Solvent Extraction

The initial extraction from the powdered plant material is a critical step. The choice of solvent depends on the desired efficiency and selectivity.

-

Aqueous Acid Extraction: Macerating the powdered bark with an acidic solution (e.g., pH 2 hydrochloric acid) can directly extract the alkaloids as their water-soluble salts.[10]

-

Alcoholic Extraction: Using alcohols like methanol or ethanol is a common method.[8][9] Refluxing the plant material with 80-90% ethanol is an effective technique to obtain a crude extract.[9]

-

Supercritical CO₂ Extraction: This environmental-friendly method involves treating the ammoniated plant material with supercritical carbon dioxide to obtain a crude extract.[11]

Chromatographic Purification

For achieving high purity, chromatographic techniques are indispensable.

-

Column Chromatography: Macroporous polymeric adsorbents or silica gel are used as the stationary phase.[10] The crude extract is loaded onto the column, and elution is performed with a solvent system, often an ethanol-water mixture of varying polarity, to separate yohimbine from other alkaloids and impurities.[10]

-

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique. A two-phase solvent system, such as hexane-chloroform-methanol-water, can be employed to achieve high-purity separation of yohimbine from crude extracts.[11]

Crystallization

The final step for obtaining pure yohimbine is often crystallization or recrystallization. After concentrating the purified fraction, the solute is allowed to crystallize, often by cooling or slow evaporation of the solvent (e.g., an ethanol/methanol aqueous solution).[9][10] The resulting crystals are then filtered and dried.

Quantitative Data Presentation

The yield of yohimbine varies significantly based on the plant source, part of the plant used, and the extraction method employed. The following table summarizes quantitative data from various studies.

| Natural Source | Plant Part | Method of Isolation | Yield/Content | Reference |

| Pausinystalia yohimbe | Stem Bark | HPTLC | 0.56 mg/g | [1] |

| Pausinystalia yohimbe | Stem Bark | Non-aqueous capillary electrophoresis | 1.17 mg/100 mg (1.17%) | [1] |

| Rauwolfia serpentina | Leaf | HPLC | 0.537% | [1] |

| Rauwolfia canescens | Leaves | Acid-base precipitation | 0.4% | [6] |

| Rauwolfia canescens | Roots | Acid-base precipitation | 0.017% | [6] |

| Rauwolfia tetraphylla | Leaves | HPTLC | 6.11% | [8] |

Experimental Protocols

Protocol 1: Acid-Base Extraction from Rauwolfia Leaves

This protocol is adapted from a patented industrial process designed for high yield without chromatography.[6]

-

Maceration: Mix 100g of dried, powdered Rauwolfia canescens leaves with 500 mL of a 5% aqueous solution of tartaric acid. Stir for 4 hours at 50-60°C.

-

Filtration: Filter the mixture to remove solid plant material. Collect the acidic aqueous filtrate.

-

Basification: Adjust the pH of the filtrate to 9.0-9.5 by slowly adding aqueous ammonia while stirring. A precipitate will form.

-

First Organic Extraction: Extract the alkaline solution three times with 200 mL of toluene. Combine the toluene extracts.

-

Acid Wash: Extract the combined toluene phase with a 5% aqueous hydrochloric acid solution (3 x 100 mL). The protonated alkaloid will move into the aqueous phase.

-

Precipitation: Collect the acidic aqueous phase and adjust its pH to 9.0-9.5 with aqueous ammonia to precipitate the crude alkaloid.

-

Purification: Dissolve the precipitate in demineralized water and adjust the pH to 2.0-2.5 with hydrochloric acid at 45°C and hold for 2 hours. Filter the solution.

-

Final Precipitation: To the filtrate, add alkali to raise the pH to 9.0-9.5. The purified yohimbine base will precipitate.

-

Collection & Drying: Filter the precipitate, wash with demineralized water, and dry under vacuum at 50°C to yield purified α-yohimbine (rauwolscine).

Protocol 2: Extraction and Chromatographic Purification from P. yohimbe Bark

This protocol is a generalized method based on common laboratory practices described in the literature.[9][10]

-

Pre-treatment: Grind P. yohimbe bark to a 20-60 mesh powder.

-

Extraction: Reflux 100g of the bark powder with 2L of an acidic 30% ethanol solution (pH adjusted to 3 with HCl) at 85°C for 2 hours. Repeat the extraction.

-

Filtration & Concentration: Combine the extracts, filter to get a clear liquid, and concentrate under vacuum to approximately 20% of the original volume.

-

Column Chromatography:

-

Adsorption: Pass the concentrated extract through a column packed with macroporous polymeric adsorbent resin.

-

Washing: Wash the column with deionized water until the effluent is colorless to remove highly polar impurities.

-

Elution: Elute the bound alkaloids with 55% aqueous ethanol.

-

-

Solvent Removal: Collect the ethanol fraction and evaporate it under vacuum to remove the ethanol.

-

Crystallization: Cool the remaining aqueous solution and let it stand. The yohimbine will crystallize.

-

Final Product: Collect the crystals by centrifugation or filtration and dry under vacuum. For higher purity, recrystallize from an ethanol-water mixture.

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the logical flow of the key isolation methodologies.

Caption: General workflow for acid-base extraction of yohimbine.

Caption: Workflow for yohimbine isolation using column chromatography.

Signaling Pathway

Yohimbine's primary mechanism of action is the competitive antagonism of α₂-adrenergic receptors (α₂-AR). These receptors are part of a negative feedback loop in the nervous system.

Caption: Yohimbine's antagonism of the α₂-adrenergic receptor.

References

- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. yohimbine: Topics by Science.gov [science.gov]

- 5. Yohimbine - Wikipedia [en.wikipedia.org]

- 6. US10730869B2 - Process for extracting alpha yohimbine (rauwolscine) from Rauwolfia species - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2022059018A1 - Improved industrial process for extraction of alpha yohimbine from rauwolfia species and the extract thereof - Google Patents [patents.google.com]

- 9. CN102010409A - Method for extracting and separating yohimbine from Africa yohimbe bark - Google Patents [patents.google.com]

- 10. CN102863439A - Method for extracting yohimbine hydrochloride from yohimbe barks - Google Patents [patents.google.com]

- 11. Method for extracting high-content yohimbine (2011) | Dongfeng Liu | 2 Citations [scispace.com]

The Molecular Blueprint of Yohimbic Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbic acid, and its more extensively studied methyl ester derivative yohimbine, is an indole alkaloid with a rich history in traditional medicine and a growing profile in modern pharmacology. Primarily sourced from the bark of the Pausinystalia johimbe tree, this compound has garnered significant attention for its potent and diverse physiological effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, with a focus on its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Mechanism: Receptor Interaction and Antagonism

The principal molecular mechanism of action of yohimbine is its potent antagonism of α2-adrenergic receptors (α2-ARs) .[1] These receptors are key components of the sympathetic nervous system, primarily functioning as presynaptic autoreceptors that inhibit the release of norepinephrine. By blocking these receptors, yohimbine effectively removes this negative feedback loop, leading to an increase in norepinephrine levels in the synaptic cleft and enhanced sympathetic outflow.[1]

Yohimbine exhibits a degree of selectivity for the different α2-AR subtypes, with the highest affinity for the α2C-adrenoceptor subtype .[1] Beyond its primary target, yohimbine also interacts with a range of other monoaminergic receptors, albeit with generally lower affinity. These include various serotonin (5-HT) and dopamine (D) receptors , where it can act as an antagonist or a partial agonist, contributing to its complex pharmacological profile.[1][2]

Quantitative Receptor Binding Profile of Yohimbine

The binding affinities of yohimbine for various receptor subtypes have been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for yohimbine at key adrenergic, serotonergic, and dopaminergic receptors.

| Receptor Family | Receptor Subtype | Yohimbine Kᵢ (nM) |

| Adrenergic | α2A | 1.4 |

| α2B | 7.1 | |

| α2C | 0.88 | |

| α1 | Moderate Affinity | |

| Serotonergic | 5-HT1A | 74 |

| 5-HT1B | Moderate Affinity | |

| 5-HT1D | Moderate Affinity | |

| Dopaminergic | D2 | Moderate Affinity |

| D3 | Weak Affinity |

Note: "Moderate Affinity" and "Weak Affinity" are used where specific Ki values were not consistently reported across the literature. The data presented is a synthesis from multiple sources and experimental conditions may vary.

Downstream Signaling Pathways

The interaction of this compound with its primary receptor targets initiates a cascade of intracellular signaling events. The most well-characterized of these is the consequence of α2-AR antagonism, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. However, recent research has unveiled a more intricate network of downstream pathways modulated by yohimbine.

Key Signaling Pathways Modulated by this compound

-

Adenylyl Cyclase Inhibition (via α2-AR): α2-Adrenergic receptors are Gαi-coupled receptors. Their activation by endogenous agonists like norepinephrine inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cAMP levels. By antagonizing these receptors, yohimbine prevents this inhibition, resulting in a relative increase in cAMP production. This increase in cAMP can activate protein kinase A (PKA), which in turn phosphorylates numerous downstream targets, influencing a wide range of cellular processes.

-

Phospholipase Cγ1 (PLCγ1) Pathway: Studies have shown that yohimbine can suppress the proliferation of vascular smooth muscle cells by downregulating the PLCγ1 signaling pathway.[3] This effect appears to be independent of its α2-adrenergic receptor antagonism.[3]

-

mTOR, p38 MAPK, and FAK Signaling: Yohimbine has been demonstrated to decrease the phosphorylation of mammalian target of rapamycin (mTOR) and p38 mitogen-activated protein kinase (p38 MAPK), both of which are crucial components of cell proliferation and migration signaling pathways.[4] Additionally, a reduction in the phosphorylation of focal adhesion kinase (FAK) has been observed, suggesting an impact on cell adhesion and migration.[4]

Signaling Pathway Diagram

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

The elucidation of this compound's molecular mechanisms relies on a suite of established experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for specific receptors.

1. Membrane Preparation:

-

Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the α2A-adrenergic receptor).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

2. Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-rauwolscine for α2-ARs).

-

Add increasing concentrations of unlabeled this compound.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the effect of this compound on the intracellular levels of cyclic AMP, a key second messenger.

1. Cell Culture and Treatment:

-

Plate cells expressing the Gαi-coupled receptor of interest (e.g., α2-AR) in a 96-well plate.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Treat the cells with varying concentrations of this compound in the presence of an agonist (e.g., norepinephrine) that would normally inhibit adenylyl cyclase.

2. Cell Lysis and cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

3. Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Analyze the data to determine the potency and efficacy of this compound as an antagonist.

Intracellular Calcium Mobilization Assay

This assay is used to assess the effect of this compound on intracellular calcium levels, which can be modulated by various signaling pathways.

1. Cell Loading:

-

Culture cells on glass-bottom dishes or 96-well plates.

-

Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

-

Incubate to allow for de-esterification of the dye within the cells.

2. Fluorescence Imaging:

-

Wash the cells to remove extracellular dye.

-

Place the dish or plate on the stage of a fluorescence microscope or a plate reader equipped with a fluidics system.

-

Establish a baseline fluorescence reading.

-

Add this compound at the desired concentration and record the change in fluorescence intensity over time. An agonist that is known to induce calcium release can be added subsequently to assess the antagonistic effect of this compound.

3. Data Analysis:

-

Quantify the change in fluorescence, which is proportional to the change in intracellular calcium concentration.

-

Analyze the kinetics and magnitude of the calcium response to determine the effect of this compound.

Western Blotting for Downstream Signaling Proteins

This technique is used to detect changes in the phosphorylation state (activation) of key proteins in signaling pathways.

1. Cell Culture and Lysis:

-

Culture cells and treat with this compound for the desired time and concentration.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

2. SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

3. Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-PLCγ1, anti-phospho-mTOR, anti-phospho-p38, or anti-phospho-FAK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for the total protein to normalize for loading differences.

4. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of the phosphorylated protein to the total protein to determine the change in activation state.

Experimental Workflow Diagram

Caption: A representative experimental workflow for investigating the molecular mechanism of this compound.

Conclusion

This compound exerts its physiological effects through a multifaceted molecular mechanism of action, primarily centered on the antagonism of α2-adrenergic receptors. This leads to an increase in norepinephrine release and subsequent modulation of downstream signaling pathways, including the adenylyl cyclase/cAMP system. Furthermore, emerging evidence points to its influence on other critical signaling cascades such as the PLCγ1, mTOR, p38 MAPK, and FAK pathways, often in a receptor-independent manner.

A thorough understanding of these intricate molecular interactions is paramount for the rational design and development of novel therapeutics targeting the adrenergic and other related systems. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore the pharmacological potential of this compound and its derivatives. Continued investigation into its diverse molecular targets and signaling networks will undoubtedly unveil new avenues for therapeutic intervention in a range of physiological and pathological conditions.

References

- 1. nbinno.com [nbinno.com]

- 2. Yohimbine Inhibits PDGF-Induced Vascular Smooth Muscle Cell Proliferation and Migration via FOXO3a Factor [mdpi.com]

- 3. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Yohimbic Acid: An In-depth Technical Guide

Disclaimer: Detailed pharmacological data for yohimbic acid is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the known information on this compound and presents a detailed pharmacological profile of its parent compound, yohimbine, as a proxy to fulfill the structural and content requirements of this request. The quantitative data, experimental protocols, and signaling pathways described herein primarily pertain to yohimbine.

Introduction

This compound is recognized as a principal metabolite and a degradation product of yohimbine, an indole alkaloid extracted from the bark of the Pausinystalia yohimbe tree.[1] It is formed through the hydrolysis of yohimbine.[1] While research has extensively focused on the pharmacological actions of yohimbine, this compound itself has been noted for its vasodilatory properties.[2] It also serves as a crucial starting material in the synthesis of novel yohimbine analogs aimed at achieving greater receptor selectivity.[2] This guide synthesizes the available information on this compound and provides a detailed profile of yohimbine to offer a comprehensive understanding of this class of compounds for researchers, scientists, and drug development professionals.

Physicochemical Properties

Table 1: Physicochemical Properties of Yohimbine

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆N₂O₃ | [1] |

| Molecular Weight | 354.44 g/mol | [1] |

| Melting Point | ~234 °C | [1] |

| Solubility | Sparingly soluble in water; soluble in alcohol and chloroform | [1] |

Pharmacology of Yohimbine (as a Proxy for this compound)

Due to the limited specific data on this compound, the detailed pharmacological profile of yohimbine is presented below. It is plausible that this compound shares some mechanistic similarities with yohimbine, albeit likely with different potencies and selectivities.

Pharmacodynamics

Yohimbine's primary mechanism of action is as a competitive antagonist of α2-adrenergic receptors.[1][4] This antagonism occurs at both presynaptic and postsynaptic α2-receptors. The blockade of presynaptic α2-autoreceptors leads to an increase in the release of norepinephrine and other neurotransmitters in the central and peripheral nervous systems.[4] This increase in sympathetic outflow is responsible for many of yohimbine's physiological effects.

Yohimbine also exhibits affinity for other receptor types, including α1-adrenergic, serotonin (5-HT), and dopamine (D2) receptors, though generally with lower affinity than for α2-adrenergic receptors.[2][5]

Signaling Pathway for α2-Adrenergic Receptor Antagonism by Yohimbine

The primary signaling pathway affected by yohimbine is the G-protein coupled receptor (GPCR) cascade associated with the α2-adrenergic receptor.

Caption: Yohimbine blocks presynaptic α2-adrenergic receptors, inhibiting negative feedback and increasing norepinephrine release.

Table 2: Receptor Binding Profile of Yohimbine

| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Action | Reference |

| Adrenergic | α2A | 1.4 | Antagonist | [5] |

| α2B | 7.1 | Antagonist | [5] | |

| α2C | 0.88 | Antagonist | [6] | |

| α1 | Moderate Affinity | Antagonist | [2] | |

| Serotonergic | 5-HT1A | 74 | Partial Agonist | [5] |

| 5-HT1B | Moderate Affinity | Antagonist | [2] | |

| 5-HT1D | Moderate Affinity | Antagonist | [2] | |

| 5-HT2B | Moderate Affinity | Antagonist | [2] | |

| Dopaminergic | D2 | Moderate Affinity | Antagonist | [2] |

| D3 | Weak Affinity | Antagonist | [2] |

Note: A lower Ki value indicates a higher binding affinity.

Pharmacokinetics

The pharmacokinetic profile of yohimbine is characterized by rapid absorption and metabolism. Data for this compound is not available.

Table 3: Pharmacokinetic Parameters of Yohimbine in Humans (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | Highly variable (7-87%, mean 33%) | [4] |

| Time to Peak Plasma Concentration (Tmax) | 45-60 minutes | [2] |

| Elimination Half-life (t1/2) | 0.25 - 2.5 hours | [4] |

| Metabolism | Primarily hepatic via CYP2D6 and CYP3A4 | [2] |

| Excretion | Mainly as metabolites in urine | [4] |

Metabolism of Yohimbine

The primary route of metabolism for yohimbine is hepatic oxidation, leading to the formation of metabolites such as 10-hydroxyyohimbine and 11-hydroxyyohimbine. This compound is formed via hydrolysis.[1]

Caption: Primary metabolic pathways of yohimbine.

Experimental Protocols

Receptor Binding Assay (Competitive)

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell membranes are then isolated through centrifugation.

-

Incubation: A constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[5]

In Vitro Vasodilation Assay

This protocol is used to assess the direct effects of a compound on blood vessel tone.

Methodology:

-

Tissue Preparation: A segment of an artery (e.g., rat thoracic aorta) is dissected and mounted in an organ bath containing a physiological salt solution, gassed with 95% O₂ and 5% CO₂.

-

Contraction: The arterial ring is pre-contracted with a vasoconstrictor agent (e.g., phenylephrine).

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.

-

Measurement: Changes in isometric tension are recorded to measure the degree of relaxation.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction tension. Dose-response curves are plotted to determine the EC50 (the concentration of the compound that produces 50% of the maximal relaxation).

Conclusion

This compound, a metabolite of yohimbine, is an area of growing interest, particularly for its potential vasodilatory effects and as a scaffold for the development of more selective adrenergic receptor modulators. However, the current body of scientific literature lacks a detailed and comprehensive pharmacological profile for this compound itself. The majority of in-depth research has been conducted on its parent compound, yohimbine.

This guide has provided the available information on this compound and a thorough overview of the pharmacology of yohimbine as a relevant proxy. The data on yohimbine's high affinity for α2-adrenergic receptors and its subsequent effects on the sympathetic nervous system provide a foundational understanding that can guide future research into the specific actions of this compound. Further studies are warranted to fully elucidate the receptor binding profile, pharmacokinetic properties, and the precise mechanisms underlying the pharmacological effects of this compound. Such research will be crucial in determining its potential therapeutic applications.

References

- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

A Guide to the Preliminary Toxicological Screening of Yohimbic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on the specific toxicology of yohimbic acid is limited. This guide synthesizes the available data and supplements it with information on its parent compound, yohimbine, and extracts of Pausinystalia yohimbe, from which it is derived. The toxicological profiles are expected to be related but not identical. All data should be interpreted with this context in mind.

Introduction

This compound is a monoterpenoid indole alkaloid and the principal metabolite of yohimbine.[1] Yohimbine itself is a well-known α2-adrenergic receptor antagonist derived from the bark of the Pausinystalia yohimbe tree.[2][3] Given the close structural and pharmacological relationship, understanding the toxicological profile of this compound is crucial for the safety assessment of yohimbine-based therapeutics and supplements. This document provides a consolidated overview of preliminary toxicological data, focusing on acute toxicity, cytotoxicity, and genotoxicity, and outlines the experimental protocols for key assays.

Mechanism of Action and Toxicity

The primary pharmacological action of yohimbine, which is likely shared by this compound, is the competitive antagonism of α2-adrenergic receptors.[2][4] These receptors are key presynaptic autoreceptors that inhibit the release of norepinephrine. By blocking these receptors, this compound would be expected to increase synaptic norepinephrine levels, leading to sympathomimetic effects such as increased heart rate and blood pressure.[2] At higher doses, this can lead to significant cardiovascular and neurological adverse effects.[2][5]

Caption: Mechanism of α2-Adrenergic Receptor Antagonism.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential dangers of a substance after a single exposure.

GHS Hazard Classification

Based on notifications to the ECHA C&L Inventory, this compound has been classified with the following hazards.[6] This classification is identical to that of its parent compound, yohimbine hydrochloride.[7]

| Table 1: GHS Hazard Classification for this compound[6] |

| Hazard Statement |

| H301: Toxic if swallowed |

| H311: Toxic in contact with skin |

| H331: Toxic if inhaled |

| Signal Word |

| Danger |

Quantitative Acute Toxicity Data

| Table 2: Acute Toxicity Data for Yohimbe Extract and Yohimbine | | :--- | :--- | :--- | | Substance | Parameter | Value & Species | | Aqueous extract of P. yohimbe stem bark | LD50 (Oral) | > 2000 mg/kg body weight (Rat) | | Yohimbine | Therapeutic Blood Concentration | 40 - 400 ng/mL (Human)[8] | | Yohimbine | Neurotoxic Blood Concentration | Up to 5,000 ng/mL (Human)[8][9] | | Yohimbine | Fatal Blood Concentration | 5,400 - 7,400 ng/mL (Human, Case Reports)[8][9] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is based on the methodology used for the oral toxicity study of P. yohimbe extract.[10]

-

Animal Selection: Use healthy, young adult albino rats of a single sex.

-

Housing & Acclimatization: House animals in standard conditions and allow them to acclimatize for at least 5 days.

-

Dosing:

-

Administer the test substance sequentially to individual animals.

-

Start with a dose estimated to be just below the potential LD50. The study on the extract used a limit test approach starting at 2000 mg/kg.[10]

-

If the animal survives, the next animal receives a higher dose.

-

If the animal dies, the next animal receives a lower dose.

-

-

Observation:

-

Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days.

-

Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.

-

-

Endpoint: The test is complete when sufficient data is collected to calculate the LD50 with a specified confidence interval.

Caption: Workflow for Acute Oral Toxicity Study.

Cytotoxicity

Cytotoxicity assays are essential for evaluating a compound's toxicity at the cellular level. Studies have reported the cytotoxic effects of yohimbine and related alkaloids against various cancer cell lines.[11][12]

In Vitro Cytotoxicity Data

| Table 3: In Vitro Cytotoxicity Data for Yohimbine and Related Alkaloids | | :--- | :--- | :--- | | Compound | Cell Line | IC50 Value | | Yohimbine-type alkaloid | MCF-7 (Human Breast Cancer) | 25.5 µM[11] | | Yohimbine-type alkaloid | SWS80 (Human Colon Cancer) | 22.6 µM[11] | | Yohimbine-type alkaloid | A549 (Human Lung Cancer) | 26.0 µM[11] | | Yohimbine | KB-ChR-8-5 (Oral Cancer) | 44 µM[12] |

Proposed Mechanism of Cytotoxicity

Research suggests that yohimbine may induce cytotoxicity through the generation of Reactive Oxygen Species (ROS), leading to a change in the mitochondrial membrane potential and subsequent activation of caspase-9, a key initiator of apoptosis.[12]

Caption: Proposed Pathway of Yohimbine-Induced Cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]

-

Cell Culture: Plate cells (e.g., PA-1, MCF-7) in a 96-well plate and incubate to allow for cell attachment.

-

Treatment: Expose the cells to various concentrations of the test compound (this compound) for a specified period (e.g., 24-72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

Genotoxicity

Genotoxicity assays are used to screen for compounds that can cause genetic damage.

Bacterial Reverse Mutation Assay (Ames Test)

A study by the National Toxicology Program on yohimbe bark extract found it to be negative for bacterial mutagenicity.[13]

Experimental Protocol: Ames Test

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test assesses a compound's ability to cause mutations that revert the bacteria to a histidine-synthesizing state.

-

Strain Selection: Use multiple tester strains (e.g., TA98, TA100) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing.

-

Exposure: Combine the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer in a test tube.

-

Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate.

-

Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.

Caption: Experimental Workflow for Ames Mutagenicity Test.

Repeat-Dose Toxicity

A 28-day repeat-dose oral toxicity study of crude aqueous P. yohimbe stem bark extract in rats revealed several dose-dependent effects, suggesting potential target organs for toxicity.[10]

| Table 4: Summary of 28-Day Repeat-Dose Oral Toxicity Study of P. yohimbe Extract in Rats[10] | | :--- | :--- | | Parameter | Observation at 150 mg/kg and/or 600 mg/kg | | Hematology | Significantly elevated Platelet and White Blood Cell (WBC) counts. | | Liver Function | Significantly higher Total Bilirubin. | | | Significantly higher Conjugated Bilirubin (600 mg/kg only). | | | Significantly higher Aspartate Transaminase (AST). | | | Significantly higher Alkaline Phosphatase (ALP). | | | Significantly higher Alanine Transaminase (ALT) (600 mg/kg only). | | Kidney Function | Significantly elevated Sodium (Na+). | | Other | Significantly lower Total Protein (600 mg/kg only). | | | No significant difference in body weight. |

These results point towards potential hepatotoxicity and effects on hematological and electrolyte balance with repeated exposure.[10]

Conclusion and Future Directions

The preliminary toxicological profile of this compound, inferred from its own GHS classification and data on yohimbine and P. yohimbe extracts, indicates a significant potential for acute toxicity upon ingestion, inhalation, or dermal contact. Cytotoxicity studies on related compounds show moderate activity against cancer cell lines, potentially via oxidative stress and apoptosis induction. Genotoxicity, as assessed by a single Ames test on the bark extract, appears to be low, though further testing is required.

Crucially, there is a clear lack of toxicological data for pure this compound. Future research should prioritize:

-

Determining the acute oral, dermal, and inhalation LD50 values for pure this compound.

-

Conducting a full battery of in vitro and in vivo genotoxicity assays.

-

Performing repeat-dose toxicity studies to confirm target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Directly comparing the toxicological profile of this compound to that of yohimbine to understand the role of metabolism in its safety profile.

References

- 1. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Yohimbine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. food.ec.europa.eu [food.ec.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C20H24N2O3 | CID 72131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Case study: two fatal case reports of acute yohimbine intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Preliminary Oral Toxicity Studies on Pausinystalia Yohimbe | British Journal of Pharmacology and Toxicology | Full Text [maxwellsci.com]

- 11. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Yohimbe bark extract (85117-22-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

A Historical Overview of Yohimbic Acid: From Discovery to Modern Drug Development

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive historical and technical overview of yohimbic acid, a pivotal molecule in the study of adrenergic pharmacology. The narrative begins with the discovery of its parent compound, yohimbine, an indole alkaloid isolated from the bark of the Pausinystalia yohimbe tree. It traces the journey from the initial isolation and structural elucidation of yohimbine to the identification of this compound as its primary metabolite. This guide delves into the pharmacological profile of yohimbine as a potent α2-adrenergic receptor antagonist and explores the subsequent research into this compound and its derivatives as platforms for developing more selective therapeutic agents. Detailed experimental protocols for the extraction of yohimbine, its hydrolysis to this compound, and a representative synthetic route are provided. Furthermore, quantitative data on receptor binding affinities and physicochemical properties are summarized in tabular format. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying mechanisms and processes. This document serves as an in-depth resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Genesis of Yohimbine